molecular formula C9H5F4N B1441000 7-fluoro-4-(trifluoromethyl)-1H-indole CAS No. 1167055-51-7

7-fluoro-4-(trifluoromethyl)-1H-indole

Cat. No.: B1441000
CAS No.: 1167055-51-7
M. Wt: 203.14 g/mol
InChI Key: OYBWBUBLJSOWLX-UHFFFAOYSA-N
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Description

7-fluoro-4-(trifluoromethyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-(trifluoromethyl)-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-formed indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely Continuous flow reactors can be employed to improve reaction efficiency and safety

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce partially or fully hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-fluoro-4-(trifluoromethyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoroindole
  • 4-(trifluoromethyl)indole
  • 5-fluoro-2-(trifluoromethyl)indole

Uniqueness

7-fluoro-4-(trifluoromethyl)-1H-indole is unique due to the presence of both fluorine and trifluoromethyl groups on the indole ring. This combination can significantly enhance its biological activity and physicochemical properties compared to other fluorinated indole derivatives. The specific positioning of these groups can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-fluoro-4-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBWBUBLJSOWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-51-7
Record name 7-fluoro-4-(trifluoromethyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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